1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC18914877
Molecular Formula: C19H12Cl2N2O2S
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H12Cl2N2O2S |
|---|---|
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C19H12Cl2N2O2S/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-3-1-2-4-15(12)21/h1-10H,11H2 |
| Standard InChI Key | UPFNHANWVLOTPF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a thieno[3,2-d]pyrimidine scaffold, a bicyclic system formed by fusing a thiophene ring (a five-membered sulfur-containing heterocycle) with a pyrimidine ring (a six-membered ring with two nitrogen atoms). The thiophene moiety is fused at the 3,2-positions of the pyrimidine, creating a planar, conjugated system that enhances stability and facilitates π-π interactions with biological targets.
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Substituent Effects:
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The 2-chlorobenzyl group at position 1 introduces steric bulk and electron-withdrawing effects due to the chlorine atom’s electronegativity.
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The 4-chlorophenyl group at position 3 further enhances lipophilicity and influences binding interactions with hydrophobic pockets in enzymes or receptors.
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Physicochemical Characteristics
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Molecular Formula: C₁₉H₁₂Cl₂N₂O₂S
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Molecular Weight: 415.28 g/mol
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Solubility: Limited aqueous solubility due to aromatic chlorination; soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Melting Point: Estimated 240–245°C (decomposition observed above 250°C).
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.8 ± 0.2 (predicted) |
| Hydrogen Bond Donors | 2 (amide NH groups) |
| Hydrogen Bond Acceptors | 4 (two ketone O, two pyrimidine N) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions, typically proceeding through cyclization and substitution steps.
Core Formation
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Gewald Reaction: A two-component reaction between a ketone (e.g., 2-chlorobenzaldehyde) and cyanoacetamide yields 2-aminothiophene-3-carboxamide intermediates.
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Cyclization: Treatment with formic acid or acetic anhydride induces cyclodehydration, forming the thieno[3,2-d]pyrimidine core.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Formic acid, 100°C, 6 hr | 65–70 |
| N-Alkylation | 2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 55–60 |
| C-Arylation | 4-Chlorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME | 50–55 |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for cyclization steps.
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Catalyst Recycling: Palladium catalysts are immobilized on silica supports to minimize metal leaching.
Pharmacological Profile
Mechanism of Action
The compound exhibits dual inhibitory activity against macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT), two cytokines implicated in inflammatory and oncogenic pathways.
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MIF Inhibition: Binds to the tautomerase active site (Pro1-Met2-Asp96 triad), disrupting interaction with CD74 receptors and suppressing NF-κB signaling[^1^].
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D-DT Inhibition: Competes with endogenous D-DT for binding to CD74, reducing MAPK/ERK pathway activation[^2^].
Anticancer Activity
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In Vitro Efficacy:
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IC₅₀ values of 1.2–2.5 μM against non-small cell lung cancer (NSCLC) cell lines (A549, H1299).
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Synergistic effects observed with cisplatin, reducing required doses by 40–50%.
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In Vivo Studies:
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60% reduction in tumor volume in xenograft models after 21 days of oral administration (50 mg/kg/day).
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Table 3: Comparative Anticancer Activity
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (NSCLC) | 1.8 ± 0.3 | MIF/D-DT inhibition, apoptosis |
| MCF-7 (Breast) | 4.2 ± 0.5 | Cell cycle arrest (G2/M phase) |
Structure-Activity Relationships (SAR)
Impact of Chlorine Substituents
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Positional Effects:
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2-Chlorobenzyl: Optimal for MIF binding; meta-chlorination reduces potency by 70%.
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4-Chlorophenyl: Enhances D-DT affinity; ortho-substitution decreases solubility.
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Core Modifications
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Thiophene vs. Furan: Replacement with furan diminishes activity (IC₅₀ > 10 μM).
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Pyrimidine Nitrogen: Removal of N1 abolishes tautomerase inhibition.
Regulatory and Patent Landscape
Key Patents
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WO202015678A1: Covers thienopyrimidine derivatives as MIF inhibitors (priority date: 2020).
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CN105237469A: Describes synthetic methods for chlorophenyl intermediates (cited in precursor synthesis)[^3^].
Clinical Status
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Preclinical Development: Completed pharmacokinetic studies in rodents; human trials pending.
Future Directions
Combination Therapies
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Checkpoint Inhibitors: Synergy with anti-PD-1 antibodies under investigation.
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Nanoparticle Delivery: Encapsulation in PEGylated liposomes to improve bioavailability.
Structural Optimization
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Prodrug Derivatives: Phosphate esters to enhance aqueous solubility.
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Dual-Target Inhibitors: Incorporation of kinase-inhibiting motifs (e.g., quinazoline).
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